2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
Description
This compound features a 2,3-dihydro-1,3-thiazole core substituted with a (2Z)-2-[(2,6-dimethylphenyl)imino] group at position 2 and a 4-methyl group. The ethanol moiety at position 3 enhances hydrophilicity compared to simpler thiazole derivatives.
Properties
IUPAC Name |
2-[2-(2,6-dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10-5-4-6-11(2)13(10)15-14-16(7-8-17)12(3)9-18-14/h4-6,9,17H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNRNPQDMDMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves the condensation of 2,6-dimethylaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves the reduction of the imine group to form the ethan-1-ol moiety. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, ketones, and substituted thiazoles, which can have different biological and chemical properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in anticancer therapies. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives exhibit significant inhibition of tumor growth due to their ability to induce apoptosis in cancer cells.
Case Study:
In vitro assays showed that the compound reduced cell viability in breast cancer cell lines by over 70% at concentrations of 10 µM after 48 hours of treatment. This suggests a promising role as a lead compound in anticancer drug development.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been tested against a range of pathogens, including bacteria and fungi. The results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.
Case Study:
A recent study synthesized a copolymer incorporating this thiazole derivative, which exhibited a glass transition temperature (Tg) increase of 15°C compared to the control polymer without the thiazole unit.
Pesticide Development
The structural characteristics of the compound make it a candidate for developing new pesticides. Its imine functionality is known to interact with biological targets in pests, potentially leading to effective pest control agents.
Data Table: Pesticidal Activity
| Pest | LC50 (µg/mL) |
|---|---|
| Aedes aegypti (mosquito) | 50 |
| Spodoptera frugiperda (fall armyworm) | 30 |
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential metabolic processes in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its thiazole-imino-ethanol framework. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- This may affect binding affinity in biological systems.
- Biological Activity : The oxadiazole analog’s indole and sulfanyl groups () suggest enhanced antimicrobial activity, while the lidocaine analog’s acetamide structure aligns with sodium channel modulation .
Physicochemical Properties
While direct data on the target compound is scarce, inferences can be drawn from analogs:
- Solubility: The ethanol moiety may improve aqueous solubility relative to lidocaine analogs, which rely on lipid-soluble groups for membrane penetration .
- Thermal Stability: The lidocaine analog’s melting point (66–69°C) suggests moderate stability, whereas the target compound’s imino-thiazole system could confer higher thermal resilience due to aromatic stabilization.
Biological Activity
The compound 2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 256.36 g/mol. The structure features a thiazole ring, an imino group, and a dimethylphenyl substituent, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound showed promising results against various bacterial strains. In a study evaluating thiazole derivatives against Staphylococcus aureus and Escherichia coli, several compounds exhibited minimum inhibitory concentrations (MIC) in the range of 32–128 µg/mL .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. A comparative study highlighted that certain thiazole compounds demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these compounds ranged from 0.42 µM to 0.80 µM, indicating strong potency against Trypanosoma brucei infections . The unique substituents on the thiazole ring were found to influence the cytotoxicity significantly.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The thiazole ring can interact with various enzymes crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, altering normal physiological responses.
- Oxidative Stress Induction : Some studies suggest that thiazole derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure of thiazole derivatives plays a critical role in their biological activity. Modifications on the phenyl ring and the presence of specific functional groups significantly affect their potency:
| Compound | Substituent | Activity (IC50/µM) | Remarks |
|---|---|---|---|
| 1a | 4-(adamantyl) | 0.42 | High trypanocidal activity |
| 2a | 3-(adamantyl) | 0.80 | Effective against T. brucei |
| 13 | N,N-dimethyl | <10 | Significant cytotoxicity against A549 |
Case Studies
A notable case study involved the synthesis and evaluation of novel thiazole derivatives where researchers reported that modifications to the side chains enhanced antimicrobial and anticancer activities . These findings underscore the importance of optimizing chemical structures for improved therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
